Cas no 89292-78-4 (1-(2-Fluorobenzyl)piperazine)

1-(2-Fluorobenzyl)piperazine is a fluorinated piperazine derivative with applications in pharmaceutical and chemical research. Its structure, featuring a benzyl group substituted with a fluorine atom at the ortho position, enhances its reactivity and potential as a building block in medicinal chemistry. The fluorine substituent can influence electronic properties, improving binding affinity or metabolic stability in drug design. This compound is commonly utilized in the synthesis of bioactive molecules, particularly in the development of CNS-targeting agents and receptor modulators. Its well-defined purity and consistent quality make it suitable for precise synthetic applications. Handling should follow standard safety protocols for fluorinated aromatic compounds.
1-(2-Fluorobenzyl)piperazine structure
1-(2-Fluorobenzyl)piperazine structure
Product Name:1-(2-Fluorobenzyl)piperazine
CAS No:89292-78-4
MF:C11H15FN2
MW:194.248605966568
MDL:MFCD02256027
CID:721063
PubChem ID:796168
Update Time:2025-11-02

1-(2-Fluorobenzyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • Piperazine,1-[(2-fluorophenyl)methyl]-
    • 1-(2-Fluorobenzyl)piperazine
    • 1-(2-FLUOROBENZYL)-PIPERAZINE
    • 1-[(2-fluorophenyl)methyl]piperazine
    • 1-(2-Fluoro-benzyl)-piperazine
    • Piperazine,1-[(2-fluorophenyl)methyl]-, hydrochloride (1:1)
    • [(2-fluorophenyl)methyl]piperazine
    • 1-(2-fluorobenyl)-piperazine
    • 2-fluorobenzylpiperazine
    • Piperazine, 1-[(2-fluorophenyl)methyl]-
    • 2-fluorobenzyl piperazine
    • IGVNZJBYRPULAI-UHFFFAOYSA-N
    • BBL019063
    • SBB003603
    • STK397844
    • 1-[(2-Fluorophenyl)methyl]piperazine (ACI)
    • 1-(o-Fluorobenzyl)piperazine
    • 4-(2-Fluorobenzyl)piperazine
    • N-2-Fluorobenzylpiperazine
    • 1-[(2-fluorophenyl)methyl]-piperazine
    • F30639
    • AS-11220
    • SCHEMBL593144
    • 1-(2-Fluorobenzyl)piperazine, 96%
    • Piperazine,1-[(2-fluorophenyl)methyl]-,hydrochloride(1:1)
    • 89292-78-4
    • DTXSID00963040
    • AKOS000198929
    • FS-1476
    • A843124
    • MFCD02256027
    • EN300-11007
    • SY040438
    • MDL: MFCD02256027
    • Inchi: 1S/C11H15FN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2
    • InChI Key: IGVNZJBYRPULAI-UHFFFAOYSA-N
    • SMILES: FC1C(CN2CCNCC2)=CC=CC=1

Computed Properties

  • Exact Mass: 194.12200
  • Monoisotopic Mass: 194.12192665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 15.3
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: liquid
  • Density: 1.170 g/mL at 25 °C(lit.)
  • Boiling Point: 93-96 °C/0.2 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.5330(lit.)
  • PSA: 15.27000
  • LogP: 1.49760
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

1-(2-Fluorobenzyl)piperazine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S23-S24/25
  • HazardClass:IRRITANT
  • Storage Condition:Store at room temperature

1-(2-Fluorobenzyl)piperazine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(2-Fluorobenzyl)piperazine Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Toluene ;  2 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sodium hydroxide ;  pH 14, rt
Reference
Synthesis and preliminary pharmacological evaluation of 4'-arylmethyl analogues of clozapine. I. The effect of aromatic substituents
Capuano, Ben; Crosby, Ian T.; Lloyd, Edward J.; Taylor, David A., Australian Journal of Chemistry, 2002, 55(9), 565-576

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, reflux
Reference
Synthesis and Antimicrobial Evaluation of Aminoguanidine and 3-amino- 1,2,4-triazole Derivatives as Potential Antibacterial Agents
Zhang, Tian-Yi; Li, Chao; Li, Ya-Ru; Li, Xiao-Zhen; Sun, Liang-Peng; et al, Letters in Drug Design & Discovery, 2016, 13(10), 1063-1075

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  pH 12, 78 °C
Reference
Synthesis and effects of 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates on learning and memory facilitation in mice
Song, Ming-xia; Hong, Lan; Li, Ming-zhu, Yanbian Daxue Yixue Xuebao, 2012, 35(3), 173-176

Production Method 4

Reaction Conditions
1.1 Solvents: Ethanol ;  rt; 3 h, rt → reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  10 h, reflux; cooled
1.4 Reagents: Water
Reference
Synthesis and antifungal activities of 1-(1H-1,2,4-triazole-1-yl)-2-(t-butyl)-3-[(4-substituted benzyl)-piperazin-1-yl]-2-propanols
Men, Xiufeng; Liu, Chaomei; Cao, Yongbing; He, Qiuqin; Zhao, Lihua, Zhongguo Yaowu Huaxue Zazhi, 2006, 16(4), 208-213

Production Method 5

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  reflux; 1 - 8 h, reflux; overnight, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  1 h
Reference
Synthesis and biological activity of new 1-[4-(substituted)-piperazin-1-ylmethyl]-1H-benzotriazole
He, Feng-qi; Liu, Xing-hai; Wang, Bao-lei; Li, Zheng-ming, Journal of Chemical Research, 2006, (12), 809-811

Production Method 6

Reaction Conditions
1.1 Solvents: Acetonitrile ;  0 °C; 24 h, rt
Reference
Design, synthesis and biological evaluation of new phthalimide and saccharin derivatives with alicyclic amines targeting cholinesterases, beta-secretase and amyloid beta aggregation
Panek, Dawid; Wieckowska, Anna; Wichur, Tomasz; Bajda, Marek; Godyn, Justyna; et al, European Journal of Medicinal Chemistry, 2017, 125, 676-695

Production Method 7

Reaction Conditions
1.1 Solvents: Isopropanol ,  Water ;  5 - 6 h, 0 - 5 °C; overnight, rt
Reference
Synthesis of 2-(4-substituted benzylpiperazin-1-yl)ethyl benzoates
Han, Sheng-hua; Men, Shuang-ming; Wen, Xue-shan; Chen, Jian-xin, Shanxi Nongye Daxue Xuebao, 2010, 30(1), 77-80

Production Method 8

Reaction Conditions
1.1 Solvents: Acetonitrile ;  0.5 - 1 h, rt
Reference
Synthesis and bioactive evaluations of novel benzotriazole compounds as potential antimicrobial agents and the interaction with calf thymus DNA
Ren, Yu; Zhang, Hui Zhen; Zhang, Shao Lin; Luo, Yun Lei; Zhang, Ling; et al, Journal of Chemical Sciences (Berlin, 2015, 127(12), 2251-2260

Production Method 9

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt; 4 h, reflux
Reference
Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors
Zhang, Cunlong; Tan, Chunyan; Zu, Xuyu; Zhai, Xin; Liu, Feng; et al, European Journal of Medicinal Chemistry, 2011, 46(4), 1404-1414

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  10 h, reflux
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Reference
The design and synthesis of benzylpiperazine-based edaravone derivatives and their neuroprotective activities
Gao, Mengjie; Ma, Shuangyan; Xu, Tong; Jiang, Nan; Xu, Yi; et al, Journal of Chemical Research, 2022, 46(6),

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  6 h, reflux
Reference
Synthesis and bioactivities of phenazine-1-carboxylic piperazine derivatives
Han, Fei; Yan, Ru; Zhang, Min; Xiang, Zhu; Wu, Qinglai; et al, Natural Product Research, 2020, 34(9), 1282-1287

1-(2-Fluorobenzyl)piperazine Raw materials

1-(2-Fluorobenzyl)piperazine Preparation Products

1-(2-Fluorobenzyl)piperazine Suppliers

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(CAS:89292-78-4)1-(2-Fluorobenzyl)piperazine
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Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:28
Price ($):285.0
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Additional information on 1-(2-Fluorobenzyl)piperazine

1-(2-Fluorobenzyl)piperazine (CAS No. 89292-78-4): A Comprehensive Overview of Properties and Applications

1-(2-Fluorobenzyl)piperazine, with the CAS number 89292-78-4, is a fluorinated derivative of piperazine that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique fluorobenzyl substitution, plays a crucial role in the development of various bioactive molecules. Its molecular structure combines the flexibility of the piperazine ring with the electronic effects of the fluorine atom, making it a versatile building block in medicinal chemistry.

The 1-(2-Fluorobenzyl)piperazine structure is particularly notable for its potential in drug discovery. Researchers have explored its use as a key intermediate in the synthesis of compounds targeting neurological and psychiatric disorders. The presence of the fluorine atom enhances the molecule's bioavailability and metabolic stability, which are critical factors in pharmaceutical development. Recent studies have highlighted its utility in creating novel piperazine-based therapeutics, especially in areas such as mood regulation and cognitive enhancement.

From a chemical perspective, 1-(2-Fluorobenzyl)piperazine (CAS 89292-78-4) exhibits interesting physical and chemical properties. The compound typically appears as a white to off-white crystalline powder with moderate solubility in organic solvents. Its fluorobenzyl group contributes to increased lipophilicity compared to non-fluorinated analogs, which can influence its behavior in biological systems. These characteristics make it valuable for structure-activity relationship studies in medicinal chemistry programs.

The synthesis of 1-(2-Fluorobenzyl)piperazine involves several well-established organic chemistry techniques. Most commonly, it is prepared through the nucleophilic substitution reaction between 2-fluorobenzyl bromide and piperazine in the presence of a base. The process requires careful control of reaction conditions to ensure high yield and purity, as the quality of this intermediate directly impacts the performance of final pharmaceutical products. Recent advancements in green chemistry have led to more sustainable production methods for such fluorinated piperazine derivatives.

In the pharmaceutical industry, CAS 89292-78-4 has found applications as a precursor to various drug candidates. Its structural features make it particularly valuable for developing compounds that interact with G-protein coupled receptors (GPCRs) in the central nervous system. The 2-fluorobenzyl moiety provides optimal spatial arrangement for receptor binding, while the piperazine nitrogen atoms serve as hydrogen bond acceptors. These properties have led to its incorporation in several investigational drugs currently undergoing clinical trials.

Beyond pharmaceuticals, 1-(2-Fluorobenzyl)piperazine has shown promise in material science applications. The electron-withdrawing nature of the fluorine atom influences the electronic properties of the molecule, making it potentially useful in the development of specialty chemicals and advanced materials. Researchers are investigating its use in creating novel fluorinated polymers with unique thermal and chemical resistance properties. This expanding range of applications demonstrates the versatility of this piperazine derivative across multiple scientific disciplines.

The market for fluorinated piperazine compounds like 1-(2-Fluorobenzyl)piperazine has seen steady growth in recent years. This trend reflects the increasing demand for fluorinated building blocks in drug discovery and material science. Pharmaceutical companies particularly value such compounds for their ability to improve drug-like properties through strategic fluorine incorporation. As the understanding of fluorine's effects on molecular properties deepens, the importance of specialized fluorobenzyl derivatives continues to rise in both academic and industrial settings.

Quality control and characterization of 1-(2-Fluorobenzyl)piperazine (89292-78-4) involve sophisticated analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to verify the compound's identity and purity. These analytical methods ensure that the material meets the stringent requirements of pharmaceutical applications, where even minor impurities can significantly impact research outcomes or product performance.

Safety considerations for handling 1-(2-Fluorobenzyl)piperazine follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment should be used when working with this chemical. Researchers emphasize the importance of working in well-ventilated areas and following good laboratory practices when synthesizing or using this piperazine derivative. Material safety data sheets provide detailed guidance on storage conditions and handling procedures for this compound.

Future research directions for 1-(2-Fluorobenzyl)piperazine focus on expanding its applications in drug discovery and exploring novel synthetic methodologies. The growing interest in fluorine-containing pharmaceuticals suggests that this compound will remain relevant in medicinal chemistry. Additionally, its potential as a building block for functional materials continues to attract attention from material scientists. As synthetic techniques advance and our understanding of structure-property relationships improves, the utility of this fluorobenzyl piperazine derivative is expected to grow across multiple scientific domains.

In conclusion, 1-(2-Fluorobenzyl)piperazine (CAS No. 89292-78-4) represents an important class of fluorinated heterocyclic compounds with wide-ranging applications in pharmaceutical research and material science. Its unique combination of structural features, including the piperazine core and 2-fluorobenzyl substitution, provides valuable opportunities for molecular design and property optimization. As research continues to uncover new applications for this versatile compound, its significance in scientific and industrial contexts is likely to increase, making it a subject of ongoing interest in chemical and pharmaceutical communities worldwide.

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(CAS:89292-78-4)1-(2-Fluorobenzyl)piperazine
A861245
Purity:99%
Quantity:25g
Price ($):285.0
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